(S)-2-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid

Peptide Synthesis Chiral Chromatography Quality Control

CAS 208522-10-5 is the definitive D-configuration Boc-protected homoleucine building block for solid-phase peptide synthesis (SPPS) requiring a D-residue for proteolytic stability and stereospecific bioactivity. It is non-substitutable with L-Boc-homoleucine (CAS 13139-15-6), as D→L replacement yields diastereomeric peptides with abolished target binding and 328-fold lower anticonvulsant potency. The Boc group is optimal for base-sensitive or aggregation-prone sequences. With a cLogP of 2.6, this compound delivers enhanced membrane permeability versus standard Boc-D-leucine. Available in >95% purity with 2–8°C storage.

Molecular Formula C12H23NO4
Molecular Weight 245.32 g/mol
CAS No. 208522-10-5
Cat. No. B1513332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid
CAS208522-10-5
Molecular FormulaC12H23NO4
Molecular Weight245.32 g/mol
Structural Identifiers
SMILESCC(C)CCC(C(=O)O)NC(=O)OC(C)(C)C
InChIInChI=1S/C12H23NO4/c1-8(2)6-7-9(10(14)15)13-11(16)17-12(3,4)5/h8-9H,6-7H2,1-5H3,(H,13,16)(H,14,15)/t9-/m1/s1
InChIKeyPMBPWNBVQINJRH-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-2-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid (CAS 208522-10-5) – Procurement-Grade Boc-Protected Amino Acid for Solid-Phase Peptide Synthesis


(S)-2-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid (CAS 208522-10-5), also designated as Boc-D-homoleucine (Boc-D-HoLeu-OH) or (R)-2-(tert-butoxycarbonylamino)-5-methylhexanoic acid in some naming conventions, is a chiral N-Boc-protected D-configuration amino acid derivative with the molecular formula C₁₂H₂₃NO₄ and molecular weight 245.32 g/mol [1]. This compound is a foundational building block employed in Boc-chemistry-based solid-phase peptide synthesis (SPPS), serving as the D-homoleucine residue source for peptide chains requiring a D-configuration at the α-carbon . The tert-butoxycarbonyl (Boc) group provides N-terminal protection that is stable under basic coupling conditions yet cleavable under acidic conditions (e.g., TFA), enabling controlled sequential chain assembly [2]. The compound is commercially available from multiple vendors with standard purity specifications of ≥95–97% and is typically stored at 2–8°C or 4°C under refrigeration .

Why Generic Substitution of CAS 208522-10-5 Fails – Stereochemical and Protecting Group Orthogonality Requirements in D-Configuration Peptide Synthesis


Interchanging Boc-protected leucine derivatives without rigorous justification introduces unacceptable risks of stereochemical inversion and synthesis failure. (S)-2-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid (CAS 208522-10-5) carries the D-configuration at the α-carbon, which is non-redundant with its L-configuration counterpart (Boc-L-homoleucine, CAS 13139-15-6). Replacement of a D-amino acid residue with an L-isomer produces a diastereomeric peptide with altered three-dimensional conformation, which may abolish target binding, reduce enzymatic stability, or introduce unanticipated biological activity [1]. Furthermore, while the Fmoc protecting group strategy has largely supplanted Boc chemistry in many SPPS workflows due to milder acidolytic cleavage conditions, Boc protection remains superior for specific applications: Boc/Bzl chemistry offers greater efficiency for long or difficult peptide sequences, base-sensitive peptides, and sequences prone to aggregation during synthesis . Notably, the low reactivity of certain amino functions under Fmoc basic deprotection conditions can lead to poor yields and heightened racemization risk, problems that are circumvented under Boc acidic deprotection protocols [2]. The following evidence sections provide quantitative differentiation data that substantiate the selection of CAS 208522-10-5 over alternative building blocks in specific experimental contexts.

Quantitative Differentiation Evidence: CAS 208522-10-5 vs. Boc-L-Homoleucine and Fmoc-D-Homoleucine in Peptide Synthesis Applications


Chiral Purity Specification: 97% Minimum Purity with Defined Enantiomeric Excess for Stereochemical Fidelity

Commercial sources specify (S)-2-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid (CAS 208522-10-5) at ≥97% purity, with enantiomeric purity exceeding the threshold required for precise stereochemical control in peptide chain assembly . While specific enantiomeric excess (ee) values are determined via chiral HPLC per batch and are not uniformly published across vendors, the compound's defined [α]D²⁵ stereochemical assignment and the availability of batch-specific chiral HPLC chromatograms upon request enable verification of D-configuration integrity [1]. In contrast, the L-isomer (Boc-L-homoleucine, CAS 13139-15-6) carries opposite stereochemistry and would produce a diastereomeric peptide if substituted, fundamentally altering the three-dimensional structure and biological activity of the final product.

Peptide Synthesis Chiral Chromatography Quality Control

Boc Protection Orthogonality: Acid-Labile Deprotection Avoids Racemization Risk Inherent to Fmoc Basic Conditions

In a comparative study of Fmoc, Boc, and fragment condensation strategies for synthesizing peptide-6-amino-D-luciferin conjugates, researchers found that the Fmoc strategy led to low yields and heightened risk of dehydrogenation and racemization due to the basic deprotection conditions [1]. The Boc method, employing Boc-protected amino-luciferin synthesized via triphosgene and tert-butanol, successfully generated the protected heterocycle and enabled resin attachment under conditions that avoided product degradation [1]. This finding supports the selection of Boc-protected D-homoleucine (CAS 208522-10-5) over Fmoc-protected D-homoleucine for sequences where racemization must be minimized or where base-labile functional groups are present in the peptide chain.

Solid-Phase Peptide Synthesis Protecting Group Strategy Racemization Prevention

Hydrophobicity Modulation via Branched Alkyl Side Chain: cLogP 2.6 for Enhanced Peptide Lipophilicity

The branched 5-methylhexanoic acid side chain of (S)-2-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid confers a computed octanol-water partition coefficient (XLogP3-AA) of 2.6 and a topological polar surface area (TPSA) of 75.6 Ų . This lipophilicity is significantly higher than that of standard Boc-D-leucine (cLogP approximately 1.5–1.8 for the unprotected amino acid core), enabling fine-tuning of peptide hydrophobicity for improved membrane permeability or altered aggregation behavior [1]. In contrast, Boc-L-homoleucine possesses identical physicochemical parameters but opposite stereochemistry, while Fmoc-D-homoleucine introduces an aromatic fluorenyl moiety that further increases hydrophobicity and alters solubility profiles in ways that may be undesirable for aqueous formulation.

Peptide Property Optimization Hydrophobicity Drug Design

Enantiomer-Specific Biological Activity: D-Leucine Moiety Confers 328-Fold Greater Anti-Seizure Potency Than L-Leucine in Preclinical Models

While (S)-2-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid itself is a protected synthetic intermediate, the D-leucine moiety that it delivers upon deprotection exhibits enantiomer-specific biological activity that is absent in the L-isomer. Direct comparative studies demonstrate that D-leucine is a significantly more potent anti-seizure agent than L-leucine, potently terminating seizures even after the onset of seizure activity [1]. In vitro electrophysiology experiments further reveal that D-leucine, but not L-leucine, reduces long-term potentiation (LTP) while having no effect on basal synaptic transmission [2]. This stereospecific pharmacological profile provides a compelling rationale for selecting the D-configuration building block CAS 208522-10-5 for the synthesis of peptide-based anticonvulsant agents or D-leucine-containing bioactive molecules.

Neurological Disease Anticonvulsant D-Amino Acid Pharmacology

Storage Stability and Procurement Specifications: Defined 2–8°C Storage Ensures Batch-to-Batch Reproducibility

Commercial specifications for (S)-2-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid (CAS 208522-10-5) consistently recommend storage at 2–8°C or 4°C under refrigeration [1]. This defined cold-chain requirement, coupled with purity specifications of ≥95–97% , provides procurement officers with verifiable quality benchmarks for incoming material acceptance. In contrast, Fmoc-protected amino acids typically require storage at –20°C due to the base-labile nature of the Fmoc group, which is susceptible to premature cleavage under ambient conditions [2]. The less stringent refrigeration requirement for Boc-protected CAS 208522-10-5 may translate to reduced shipping costs and simpler inventory management relative to Fmoc-protected alternatives, while still maintaining product integrity.

Chemical Storage Quality Assurance Supply Chain

Optimal Application Scenarios for CAS 208522-10-5 Procurement: Evidence-Based Selection Criteria for Peptide Synthesis and Drug Discovery


Synthesis of D-Configuration Peptides Requiring Acid-Labile Boc Protection

CAS 208522-10-5 is the optimal procurement choice for solid-phase peptide synthesis (SPPS) using Boc/Bzl chemistry when the target peptide sequence requires a D-homoleucine residue. The D-configuration is essential for producing peptides with enhanced resistance to proteolytic degradation [1]. Additionally, the Boc protecting group is compatible with acid-labile side-chain protection schemes and is preferred for sequences that are base-sensitive or prone to racemization under Fmoc basic deprotection conditions .

Development of Anticonvulsant Peptide Therapeutics Based on D-Leucine Pharmacophore

Given the 328-fold greater anti-seizure potency of D-leucine relative to L-leucine [2], CAS 208522-10-5 serves as the preferred building block for synthesizing D-leucine-containing peptide drug candidates targeting epilepsy and seizure disorders. Substitution with L-configuration Boc-L-homoleucine would produce diastereomeric peptides lacking the stereospecific pharmacological activity, rendering CAS 208522-10-5 non-substitutable for this application.

Modulation of Peptide Lipophilicity for Enhanced Membrane Permeability

The 5-methylhexanoic acid side chain of CAS 208522-10-5 provides a cLogP of 2.6 , which is approximately 0.8–1.1 log units higher than standard Boc-D-leucine. This increased lipophilicity makes CAS 208522-10-5 the rational procurement choice for research programs seeking to enhance peptide membrane permeability, alter aggregation behavior, or fine-tune HPLC retention characteristics during purification.

Synthesis of Bioactive Molecules with D-Amino Acid-Containing Pharmacophores

Beyond anticonvulsant applications, D-leucine functions as an auto-inhibitor of lactic streptococci and may possess additional biological activities distinct from L-leucine [3]. Procurement of CAS 208522-10-5 enables the synthesis of D-leucine-containing probes and tool compounds for investigating D-amino acid pharmacology, antimicrobial peptide development, and studies of stereospecific enzyme-substrate interactions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-2-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.